N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide

5-HT3 receptor Serotonin antagonist Radioligand binding

N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide (CAS 197860-59-6, CHEBI:123217) is a racemic azabicyclic benzimidazole-4-carboxamide that acts as a potent and selective antagonist at the serotonin 5-HT3 receptor. Developed as part of a structure–activity relationship (SAR) program exploring halogen and nitro substitution patterns on the benzimidazole core, this compound belongs to a class of quinuclidine-based ligands designed to occupy the 5-HT3 pharmacophore while minimising off-target interactions at 5-HT4 and 5-HT1A receptors.

Molecular Formula C15H16ClN5O3
Molecular Weight 349.77 g/mol
Cat. No. B13377330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide
Molecular FormulaC15H16ClN5O3
Molecular Weight349.77 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)NC(=O)C3=CC(=C(C4=C3NC=N4)[N+](=O)[O-])Cl
InChIInChI=1S/C15H16ClN5O3/c16-10-5-9(12-13(18-7-17-12)14(10)21(23)24)15(22)19-11-6-20-3-1-8(11)2-4-20/h5,7-8,11H,1-4,6H2,(H,17,18)(H,19,22)
InChIKeyYTMAQHHWGOVABH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide – 5-HT3 Receptor Ligand for Neuroscience Research Procurement


N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide (CAS 197860-59-6, CHEBI:123217) is a racemic azabicyclic benzimidazole-4-carboxamide that acts as a potent and selective antagonist at the serotonin 5-HT3 receptor. Developed as part of a structure–activity relationship (SAR) program exploring halogen and nitro substitution patterns on the benzimidazole core, this compound belongs to a class of quinuclidine-based ligands designed to occupy the 5-HT3 pharmacophore while minimising off-target interactions at 5-HT4 and 5-HT1A receptors [1][2].

Why N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide Cannot Be Replaced by Generic 5-HT3 Antagonists or In‑Class Analogs


Within the azabicyclic benzimidamide-4-carboxamide series, 5-HT3 affinity and selectivity are exquisitely dependent on the benzimidazole substitution pattern. The presence, position, and identity of halogen and nitro groups dictate both the magnitude of receptor binding and the selectivity window over 5-HT4 and 5-HT1A receptors. For instance, the 6‑chloro‑7‑nitro substitution motif has been explicitly identified as the optimal pattern for high 5‑HT3 affinity combined with excellent 5‑HT3/5‑HT4 selectivity, whereas omission of either substituent alters the selectivity profile dramatically [1]. Consequently, a user cannot interchange this compound with a simpler 6‑chloro analog (such as compound 8) or with the unsubstituted parent (compound 2) without fundamentally changing the pharmacological signature [1].

N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide – Head‑to‑Head Evidence for Scientific Selection


5-HT3 Receptor Binding Affinity – Racemic 6‑Chloro‑7‑nitro vs. 6‑Chloro Analog (Compound 8)

The racemic 6‑chloro‑7‑nitro derivative (compound 13) displays a Ki of 5.2 nM at the 5-HT3 receptor, which is approximately 40‑fold lower affinity than the 6‑chloro S‑enantiomer (compound 8, Ki = 0.13 nM). Both values originate from the same study using rat cerebral cortex membranes and the radioligand [³H]LY 278584 [1]. This quantitative difference means that compound 13 is not the most potent 5-HT3 ligand in its series, but it offers a distinct selectivity advantage (see next item) that may be desirable in applications requiring reduced receptor saturation.

5-HT3 receptor Serotonin antagonist Radioligand binding

5-HT4 Receptor Selectivity – Racemic 6‑Chloro‑7‑nitro vs. Its S‑Enantiomer (Compound 14)

The racemic 6‑chloro‑7‑nitro derivative (compound 13) exhibits a Ki > 1000 nM at the 5-HT4 receptor, yielding a selectivity index (5-HT4 Ki / 5-HT3 Ki) of > 192. In contrast, its S‑enantiomer (compound 14) shows Ki(5-HT4) = 167 nM, corresponding to a selectivity index of only ~98 [1]. Thus, the racemic mixture is > 6‑fold more selective for 5-HT3 over 5-HT4 than its enantiopure counterpart. Both measurements were performed in rat striatum membranes using [³H]GR 113808.

5-HT4 selectivity Receptor profiling Counter‑screen

Stereochemical Potency Difference – Racemate vs. S‑Enantiomer 5-HT3 Affinity

The S‑enantiomer (compound 14) is approximately 3‑fold more potent than the racemate (compound 13) at the 5-HT3 receptor (Ki = 1.7 nM vs. 5.2 nM, respectively) [1]. This potency difference is consistent with the general trend observed across the quinuclidine series, where S‑enantiomers consistently exhibit higher affinity than their corresponding racemates or R‑isomers. For users requiring maximal in‑vitro potency, the enantiopure S‑form may be preferred; however, the racemate provides a balance of potency and superior 5-HT4 selectivity (see previous item) at potentially lower procurement cost due to the absence of chiral resolution steps.

Enantiomeric potency Chiral pharmacology Stereoselectivity

SAR‑Confirmed Optimal Substitution Pattern – 6‑Chloro‑7‑nitro Motif for 5-HT3/5-HT4 Selectivity

The systematic SAR study encompassing 30 benzimidazole‑4‑carboxamides and ‑carboxylates concluded that a halogen atom at the 6‑position combined with a nitro group at the 7‑position of the benzimidazole ring represents the optimal substitution pattern for simultaneously achieving high 5-HT3 affinity and high 5-HT3/5-HT4 selectivity [1]. This class‑level inference positions the 6‑chloro‑7‑nitro compound as the chemotype that best balances the two key pharmacological parameters within this series. No other substitution pattern (e.g., H/H, Cl/H, Br/H, Br/NO₂) achieved a comparable combination of affinity and selectivity in the same study.

Structure–activity relationship Substitution pattern Selectivity determinant

N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide – Recommended Research and Industrial Application Scenarios


In‑Vitro Pharmacology Studies Requiring 5-HT3 Antagonism with Minimal 5-HT4 Cross‑Reactivity

The racemic 6‑chloro‑7‑nitro compound (Ki = 5.2 nM at 5-HT3, Ki > 1000 nM at 5-HT4) is well suited for in‑vitro experiments where 5-HT4 receptor activation could confound results, such as gastrointestinal motility assays or neuronal culture studies. Its > 192‑fold selectivity window outperforms the S‑enantiomer’s ~98‑fold window [1].

SAR‑Driven Medicinal Chemistry – Benchmarking New 5-HT3 Antagonist Scaffolds

The compound serves as a validated reference point for 5-HT3 antagonist pharmacophore modelling. The documented 6‑chloro‑7‑nitro substitution pattern is the optimal motif within the benzimidazole‑4‑carboxamide series for balancing affinity and selectivity [1], making it an ideal benchmark when evaluating novel chemotypes.

Zebrafish Phenotypic Screening for Neuroactive Compounds

The compound is indexed in the Zebrafish Information Network (ZFIN) as a chemical modifier of phenotypic outcomes [2]. Researchers conducting behavioural or developmental screens in zebrafish can leverage the existing phenotype annotations to contextualise their findings, particularly when probing 5-HT3‑mediated pathways.

Cost‑Sensitive Screening Campaigns Requiring a Racemic Mixture with Defined Selectivity

For large‑scale screening where enantiopure synthesis introduces prohibitive cost, the racemate offers a pragmatic alternative. Although ~3‑fold less potent than the S‑enantiomer, it provides superior 5-HT4 selectivity and avoids the expense of chiral resolution or enantiopure starting materials [1].

Quote Request

Request a Quote for N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.